2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride
Description
Indoles and their derivatives, including compounds like "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride," are significant in organic chemistry due to their presence in various natural products and pharmaceuticals. They are known for their diverse biological activities and are utilized in the synthesis of a wide range of therapeutic agents.
Synthesis Analysis
The synthesis of indole derivatives, closely related to "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride," often involves C-C bond formation at the indole ring. For instance, Kumar et al. (2012) described the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives through an AlCl3-mediated C-C bond-forming reaction, demonstrating a method that could potentially be adapted for the synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride (Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed through techniques such as X-ray diffraction. Kumar et al. (2012) also established the molecular structure of a representative compound unambiguously by single-crystal X-ray diffraction, underscoring the importance of this technique in analyzing the molecular structure of compounds similar to "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride" (Kumar et al., 2012).
Chemical Reactions and Properties
Indole derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. Lakhdar et al. (2006) investigated the nucleophilic reactivities of indoles, providing insights into the types of chemical reactions indoles can undergo, which may include couplings and substitutions relevant to the synthesis and functionalization of "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride" (Lakhdar et al., 2006).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in pharmaceutical synthesis. Jukić et al. (2010) conducted a detailed analysis of the crystal structure and physical properties of a pyridine-carbonitrile compound, which can offer parallels in understanding the physical characteristics of "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride" (Jukić et al., 2010).
Chemical Properties Analysis
The chemical properties of indole derivatives, including reactivity, stability, and functional group transformations, are fundamental for their use in synthetic chemistry. The work by Lakhdar et al. (2006) on the nucleophilic reactivities of indoles provides valuable information on the chemical behavior of these compounds, which is relevant to understanding the chemical properties of "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride" (Lakhdar et al., 2006).
Scientific Research Applications
Indole Synthesis and Classification
Indole alkaloids, such as those derived from "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride," have significantly inspired organic synthesis chemists. The review by Taber and Tirunahari (2011) presents a comprehensive framework for classifying all indole syntheses, highlighting the diversity and innovation in approaching indole construction. This classification aids in understanding how new methods fit into the broader context of indole synthesis, providing a basis for future research directions.
Atom Economy and Industrial Production
The review on adiponitrile (ADN) production by Yunfeng et al. (2015) discusses the importance of atom economy in chemical synthesis, relevant to derivatives like "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride." This study underscores the challenges and advancements in sustainable chemical production, which are applicable to the broader field of indole derivative synthesis.
Pharmacokinetics and Hepatic Protection
Indole derivatives, including "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride," play significant roles in pharmacology. Wang et al. (2016) reviewed the pharmacokinetics and protective roles of indole-3-carbinol (I3C) and its derivatives in chronic liver diseases. This research indicates the potential therapeutic applications of indole derivatives in addressing liver health.
Bacterial Catabolism of Indole Derivatives
Research on the catabolism of indole-3-acetic acid (IAA) by Laird et al. (2020) explores the microbial interactions with indole derivatives. Understanding how bacteria metabolize indole compounds can inform biotechnological applications, including environmental remediation and the design of microbial-based treatments.
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds based on isatins, as reviewed by Sadeghian and Bayat (2022), highlights the versatility of indole derivatives in creating pharmacologically active compounds. This research area directly relates to "2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride" by demonstrating the synthetic pathways and potential applications of similar structures.
properties
IUPAC Name |
2,3-dihydro-1H-indole-6-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-2,5,11H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGFKAPXDCJPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693603 | |
Record name | 2,3-Dihydro-1H-indole-6-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride | |
CAS RN |
1187928-89-7, 15861-35-5 | |
Record name | 1H-Indole-6-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1H-indole-6-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indole-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3-dihydro-1H-indole-6-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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